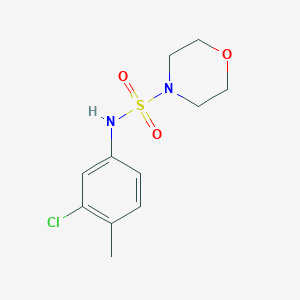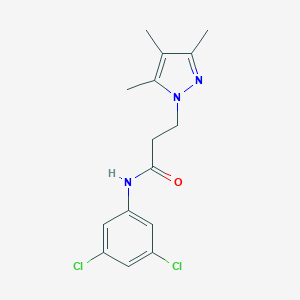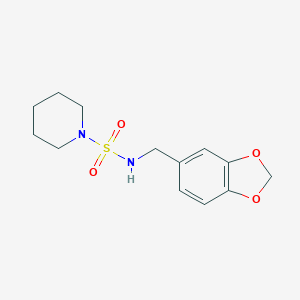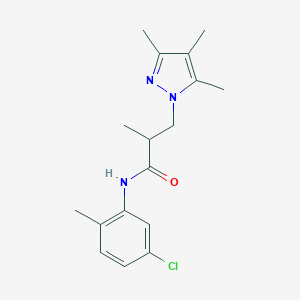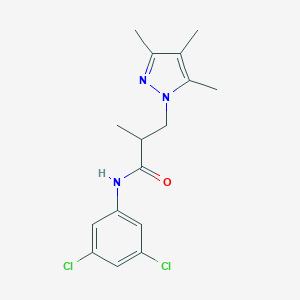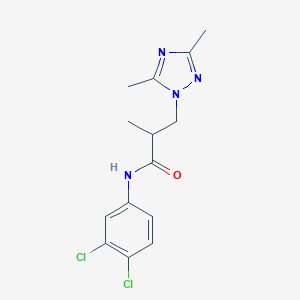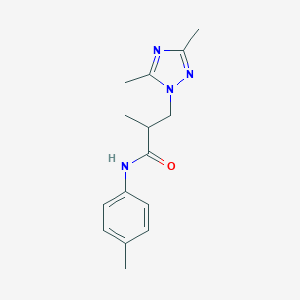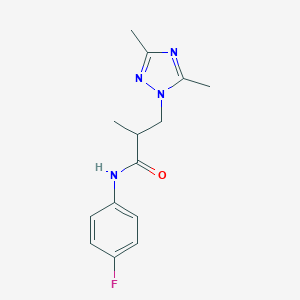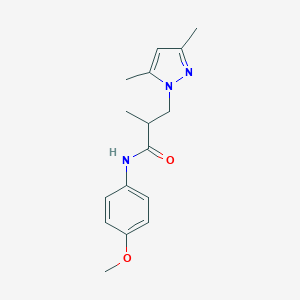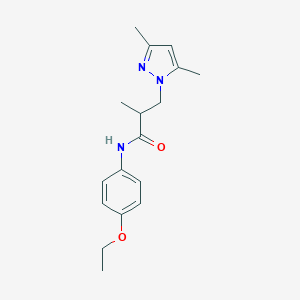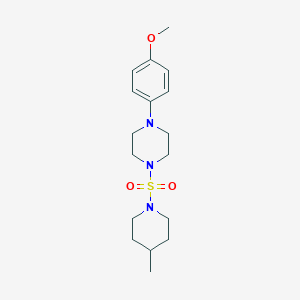
1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine, also known as Pimavanserin, is a selective serotonin inverse agonist and antagonist that is used to treat hallucinations and delusions associated with Parkinson's disease psychosis. The chemical structure of Pimavanserin consists of a piperazine ring with a 4-methoxyphenyl and a 4-methylpiperidin-1-yl sulfonyl group attached to it.
作用机制
1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine works by selectively blocking the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, cognition, and perception. By blocking this receptor, this compound reduces the activity of the serotonin system, which is believed to be overactive in patients with Parkinson's disease psychosis. This results in a reduction in hallucinations and delusions without worsening motor function.
Biochemical and physiological effects:
This compound has been shown to have a favorable safety profile with few adverse effects. It is well-tolerated by patients and does not have any significant effects on cardiovascular, respiratory, or renal function. This compound does not interact with other medications commonly used to treat Parkinson's disease, which makes it a useful addition to the treatment regimen for patients with Parkinson's disease psychosis.
实验室实验的优点和局限性
One advantage of using 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine in lab experiments is its specificity for the 5-HT2A receptor. This allows researchers to study the role of this receptor in neuropsychiatric disorders and to test the efficacy of drugs that target this receptor. However, one limitation of using this compound in lab experiments is its high cost, which may limit its availability for some researchers.
未来方向
There are several future directions for research on 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine. One area of interest is the potential use of this compound in treating other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and bipolar disorder. Another area of interest is the development of new drugs that target the serotonin system and other neurotransmitter systems that are involved in the regulation of mood, cognition, and perception. Additionally, further research is needed to understand the long-term effects of this compound on motor function and to identify any potential drug interactions with other medications commonly used to treat Parkinson's disease.
合成方法
The synthesis of 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine involves the reaction of 4-methoxyphenylpiperazine with 4-methylpiperidin-1-ylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified by column chromatography. The yield of the synthesis is approximately 60%.
科学研究应用
1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has been extensively studied for its efficacy in treating hallucinations and delusions associated with Parkinson's disease psychosis. It has been shown to be effective in reducing the severity of these symptoms without worsening motor function in patients with Parkinson's disease. This compound has also been studied for its potential use in treating other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and bipolar disorder.
属性
IUPAC Name |
1-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-15-7-9-19(10-8-15)24(21,22)20-13-11-18(12-14-20)16-3-5-17(23-2)6-4-16/h3-6,15H,7-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIFTIYXZVFJFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

